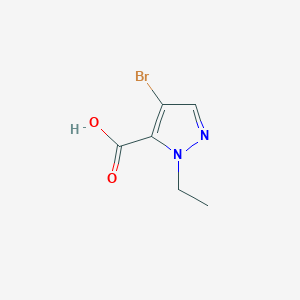

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXHFRMFOYDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345648 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-97-6 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the developability and efficacy of active pharmaceutical ingredients (APIs), this document delineates the theoretical principles governing its dissolution, a validated experimental protocol for accurate solubility determination, and a discussion of the anticipated solubility profile in a range of organic solvents. This resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on this pivotal physicochemical property.

Introduction: The Significance of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API such as 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, its solubility profile dictates crucial aspects of its therapeutic journey, from formulation and dosage form design to bioavailability and pharmacokinetic performance. A thorough understanding of its solubility in various organic solvents is paramount for processes like synthesis, purification, crystallization, and the development of analytical methods.

This guide will explore the molecular intricacies that govern the solubility of this substituted pyrazole carboxylic acid, providing a robust framework for its empirical determination and interpretation.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.[1] This equilibrium is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.

For 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, its solubility in a given organic solvent is a delicate interplay of several factors:

-

Molecular Structure: The molecule possesses both polar and non-polar regions. The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding, both as a donor and an acceptor. The pyrazole ring, with its two nitrogen atoms, also contributes to the polarity and potential for hydrogen bonding. Conversely, the ethyl group (-CH2CH3) and the bromo substituent (-Br) introduce lipophilicity.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties, promoting solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) will primarily interact with the non-polar regions of the molecule.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic. However, this is not universally true and must be determined experimentally.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid together must be overcome by the solute-solvent interactions for dissolution to occur.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[2] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Materials and Equipment

-

Solute: 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid to a series of vials. The excess solid should be visually apparent.

-

Accurately dispense a known volume of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) for the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility (S) in mg/mL or g/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

The following diagram illustrates the experimental workflow:

Sources

1H NMR and 13C NMR spectra of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel heterocyclic compounds is paramount. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a representative substituted pyrazole. We will delve into the theoretical underpinnings of the spectral features, provide a robust experimental protocol, and interpret the resulting data with a focus on the causality behind observed chemical shifts and coupling patterns. This document serves as a practical reference for the structural elucidation of similar pyrazole-based scaffolds.

Introduction: The Structural Significance of Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing compounds with specific biological activities. Consequently, the precise characterization of substituted pyrazoles like 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a critical step in the synthesis and drug discovery pipeline.

NMR spectroscopy, by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), allows for a complete mapping of the molecular architecture. This guide will systematically deconstruct the NMR data of the title compound, providing a self-validating framework for its structural confirmation.

Molecular Structure and Predicted NMR Features

To interpret the NMR spectra, we must first analyze the distinct chemical environments within the molecule.

Figure 1: Structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Caption: Numbering scheme for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Based on this structure, we anticipate the following signals:

-

¹H NMR: Four distinct proton environments: the acidic proton of the carboxylic acid (-COOH), the lone proton on the pyrazole ring (H-3), and the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR: Seven unique carbon environments: the carboxyl carbon (-COOH), three carbons of the pyrazole ring (C-3, C-4, C-5), and the two carbons of the ethyl group (-CH₂ and -CH₃).

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps describe a standard procedure for acquiring high-quality spectra for compounds of this class.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.

-

Causality: DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the carboxylic acid proton, which slows down its chemical exchange rate. This results in a more distinct, albeit still broad, signal for the -COOH proton, which might be lost or averaged in other solvents like CDCl₃ or D₂O.[1][2] Using D₂O would lead to the rapid exchange of the acidic proton with deuterium, causing the signal to disappear entirely—a useful confirmatory test.[3]

-

-

Concentration: Dissolve approximately 5-10 mg of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0 ppm. Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for referencing.[4]

NMR Instrument Parameters

The following parameters are suitable for a 400 MHz NMR spectrometer.[5]

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiments for quantitative and qualitative analysis. |

| Spectral Width | -2 to 16 ppm | -10 to 200 ppm | Encompasses all expected signals for the compound and solvent. |

| Number of Scans | 16 | 1024 | Fewer scans are needed for ¹H due to its high natural abundance and sensitivity. More scans are required for the less sensitive ¹³C nucleus. |

| Relaxation Delay (D1) | 2 s | 2 s | Allows for adequate relaxation of nuclei between pulses, improving signal-to-noise. |

| Acquisition Time | ~4 s | ~1 s | Determines the resolution of the spectrum. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transform: Convert the raw data (Free Induction Decay, FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase and correct the baseline to ensure accurate peak integration and chemical shift determination.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

-

Referencing: Calibrate the spectrum using the TMS or residual solvent signal.

Analysis and Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Data for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | Broad Singlet | 1H | - | -COOH |

| ~8.10 | Singlet | 1H | - | H-3 |

| ~4.45 | Quartet | 2H | ~7.2 | -N-CH₂ -CH₃ |

| ~1.38 | Triplet | 3H | ~7.2 | -N-CH₂-CH₃ |

Detailed Signal Assignments

-

-COOH (δ ~13.5 ppm): The carboxylic acid proton is the most deshielded proton in the molecule. Its appearance in the far downfield region (typically 10-13 ppm) is characteristic.[1] The significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. In DMSO-d₆, this signal is often very broad due to chemical exchange.

-

H-3 (δ ~8.10 ppm): As the sole proton on the pyrazole ring, it appears as a sharp singlet. Its chemical shift is downfield due to the aromatic nature of the pyrazole ring and the electron-withdrawing effects of the adjacent nitrogen atoms and the nearby carboxylic acid and bromo substituents.[6][7]

-

Ethyl Group Protons (-N-CH₂-CH₃):

-

-CH₂- (δ ~4.45 ppm): These methylene protons are directly attached to a nitrogen atom of the pyrazole ring, which strongly deshields them, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

-CH₃- (δ ~1.38 ppm): These methyl protons are the most shielded in the molecule, appearing furthest upfield. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant (J) for the quartet and the triplet will be identical, confirming their connectivity.

-

Caption: Spin-spin coupling in the ethyl group.

Analysis and Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Since ¹³C has a low natural abundance, proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~161.5 | C =O | Highly deshielded due to bonded electronegative oxygens. |

| ~140.0 | C-3 | Aromatic carbon adjacent to two nitrogen atoms. |

| ~138.5 | C-5 | Aromatic carbon bonded to two nitrogens and the carboxyl group. |

| ~95.0 | C-4 | Shielded due to the "heavy atom effect" of the directly attached bromine. |

| ~48.0 | -N-C H₂-CH₃ | Aliphatic carbon deshielded by the adjacent nitrogen atom. |

| ~14.5 | -N-CH₂-C H₃ | Typical chemical shift for a terminal methyl group. |

Detailed Signal Assignments

-

Carbonyl Carbon (C=O, δ ~161.5 ppm): The carboxylic acid carbon is the most downfield carbon signal, typically appearing between 160-180 ppm.

-

Pyrazole Ring Carbons:

-

C-3 and C-5 (δ ~140.0 and ~138.5 ppm): These carbons are in the aromatic region and are deshielded by the electronegative nitrogen atoms. Their precise assignment would typically require advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and nearby protons.

-

C-4 (δ ~95.0 ppm): The carbon atom bonded to the bromine (C-4) is expected to appear significantly upfield compared to other pyrazole ring carbons. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom induces shielding.

-

-

Ethyl Group Carbons:

-

-CH₂- (δ ~48.0 ppm): This carbon is deshielded by its direct attachment to the nitrogen atom of the pyrazole ring.

-

-CH₃- (δ ~14.5 ppm): This is a typical aliphatic methyl carbon signal, appearing in the upfield region of the spectrum.

-

Conclusion

The combined analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. Each signal in both spectra can be logically assigned to a specific proton or carbon environment based on established principles of chemical shift theory, spin-spin coupling, and known substituent effects. The characteristic downfield signals of the carboxylic acid group, the singlet for the lone pyrazole proton, and the classic quartet-triplet pattern of the N-ethyl group in the ¹H spectrum, complemented by the distinct positions of the carboxyl, aromatic, and aliphatic carbons in the ¹³C spectrum, form a cohesive and self-validating dataset. This guide illustrates a systematic approach that researchers can apply to the structural elucidation of other novel heterocyclic compounds.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. [Link]

-

SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. [Link]

-

Royal Society of Chemistry. (2016). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

-

Elguero, J., Fruchier, A., & Jagerovic, N. (1996). The 13C NMR spectra of 1-substituted pyrazoles. Magnetic Resonance in Chemistry, 34(11), 907-908. [Link]

-

JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 14(10), 4055–4075. [Link]

-

Royal Society of Chemistry. Spectroscopic Interpretation of the Cycloadducts. [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 741-751. [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Navigating the Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Theoretical and Experimental Yields

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry, presents a practical case study in the crucial interplay between theoretical calculations and real-world experimental outcomes. This in-depth technical guide provides a comprehensive analysis of a plausible synthetic route to this valuable compound, detailing the theoretical yield calculations and exploring the multifaceted factors that influence the actual experimental yield. By dissecting a representative experimental protocol, this guide offers field-proven insights into the nuances of reaction mechanisms, purification strategies, and the common challenges encountered in heterocyclic synthesis, thereby equipping researchers with the knowledge to optimize their synthetic endeavors.

Introduction

Substituted pyrazoles are a cornerstone of modern drug discovery, with their versatile scaffold appearing in a wide array of therapeutic agents. 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, including kinase inhibitors and anti-inflammatory agents. The ability to efficiently and predictably synthesize this compound is therefore of significant interest to the pharmaceutical and agrochemical industries.

A critical metric of any synthetic process is its yield. The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming perfect chemical reactions and no loss of material. In contrast, the experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. The ratio of these two values, the percent yield, is a key indicator of the efficiency and practicality of a synthesis.

This guide will navigate the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, providing a detailed, step-by-step representative protocol. We will delve into the calculation of the theoretical yield and then explore the various factors that inevitably lead to a lower experimental yield, offering insights into how these losses can be mitigated.

Theoretical Synthesis and Yield Calculation

A plausible and efficient synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid can be envisioned as a three-step process starting from commercially available diethyl oxalate and ethyl propionate. This approach involves a Claisen condensation to form a key β-dicarbonyl intermediate, followed by cyclization with ethylhydrazine to construct the pyrazole ring, and finally, a regioselective bromination.

Proposed Synthetic Pathway:

Methodological & Application

Application Notes and Protocols for the N-Ethylation of 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry and materials science, as the introduction of substituents on the pyrazole nitrogen atoms can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide provides detailed protocols for the N-ethylation of 4-bromopyrazole, a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 4-position serves as a convenient handle for further functionalization via cross-coupling reactions, making the regioselective N-ethylation a critical step in many synthetic endeavors.

This document offers two robust and well-established protocols for the N-ethylation of 4-bromopyrazole: a classical base-mediated approach and a phase-transfer catalysis method. The choice between these methods will depend on factors such as available reagents, desired reaction scale, and environmental considerations.

Protocol 1: Classical Base-Mediated N-Ethylation

This method is a widely used and reliable procedure for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.

Rationale for Experimental Choices

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, less hazardous alternative, suitable for many applications, though it may require longer reaction times or higher temperatures.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the pyrazole and its corresponding sodium salt, facilitating the reaction with the ethylating agent. Acetonitrile is another suitable alternative.

-

Ethylating Agent: Ethyl iodide or ethyl bromide are commonly used as electrophiles. Ethyl iodide is generally more reactive than ethyl bromide.

Experimental Workflow

Caption: Workflow for the base-mediated N-ethylation of 4-bromopyrazole.

Step-by-Step Protocol

-

To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease.

-

Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-ethyl-4-bromopyrazole.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Ethylation

Phase-transfer catalysis offers a practical and often more environmentally friendly alternative to the classical base-mediated approach, as it can sometimes be performed without a solvent or with a less hazardous solvent system.[1] The catalyst facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Rationale for Experimental Choices

-

Base: Solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is typically used. The solid base deprotonates the pyrazole to form the corresponding potassium salt.

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective quaternary ammonium salt that facilitates the transfer of the pyrazolate anion into the organic phase.

-

Solvent: The reaction can be run under solvent-free conditions, which is a significant advantage.[1] If a solvent is desired, acetonitrile or toluene are suitable options.

Reaction Mechanism

Caption: Mechanism of phase-transfer catalyzed N-ethylation.

Step-by-Step Protocol

-

In a round-bottom flask, thoroughly mix 4-bromopyrazole (1.0 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Add ethyl bromide (1.5 eq) to the solid mixture.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture to dissolve the inorganic salts.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

| Parameter | Protocol 1: Base-Mediated | Protocol 2: Phase-Transfer Catalysis |

| Base | NaH (strong, hazardous) | KOH or K₂CO₃ (milder, safer) |

| Solvent | Anhydrous DMF or ACN | Solvent-free or ACN/Toluene |

| Catalyst | None | TBAB |

| Temperature | 0°C to room temperature | Room temperature to 50°C |

| Work-up | Requires careful quenching of NaH | Simpler aqueous work-up |

| Yield | Generally high | Often high[1] |

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, especially for the base-mediated protocol.

-

Increase the reaction time or temperature.

-

Verify the quality of the ethylating agent.

-

-

Formation of Side Products:

-

In some cases, alkylation can occur at both nitrogen atoms, though this is less common with pyrazoles. If this is observed, consider using a bulkier protecting group on one of the nitrogens, if applicable to your starting material.

-

-

Incomplete Reaction:

-

Ensure efficient stirring, especially in the heterogeneous PTC reaction.

-

Check the activity of the base.

-

Safety Precautions

-

Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.

-

Ethyl iodide and ethyl bromide are lachrymators and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

Li, X.; Yu, Y.; Tu, Z. Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011–2020). Molecules2021 , 26, 1202. [Link]

-

Mykhailiuk, P.K. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev.2021 , 121, 1670–1715. [Link]

-

Diez-Barra, E.; de la Hoz, A.; Sanchez-Migallon, A.; Tejeda, J. Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synth. Commun.1990 , 20, 2849-2853. [Link]

Sources

Application Note: Streamlining Pyrazole Synthesis Through a One-Pot Reaction of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyrazoles and the Need for Synthetic Efficiency

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone of medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, and they form the core of numerous approved drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology. The continued exploration of pyrazole derivatives as potential therapeutic agents necessitates the development of efficient, robust, and scalable synthetic methodologies.

Traditionally, pyrazole synthesis often involves multi-step procedures with the isolation of intermediates, leading to increased time, cost, and potential for yield loss. This application note details a powerful one-pot synthesis of pyrazoles directly from readily available carboxylic acids and ketones, proceeding through an in-situ generated β-diketone intermediate. This approach significantly streamlines the synthetic process, offering a more atom-economical and operationally simple route to this vital class of compounds.

The Strategic Advantage: A Sequential One-Pot Approach

The one-pot synthesis of pyrazoles from carboxylic acids is not a direct condensation but rather a carefully orchestrated sequence of reactions within a single reaction vessel. This strategy hinges on the in-situ formation and subsequent cyclization of a 1,3-dicarbonyl intermediate, a classic precursor for pyrazole synthesis. The overall transformation can be conceptually divided into two key stages:

-

In-Situ Formation of a β-Diketone: The carboxylic acid is first activated and then used to acylate a ketone, generating a β-diketone.

-

Knorr Pyrazole Synthesis: The in-situ formed β-diketone is then reacted with a hydrazine derivative to yield the final pyrazole product.

This one-pot methodology provides several advantages over classical approaches:

-

Increased Efficiency: By eliminating the need for isolation and purification of the intermediate β-diketone, the overall process is faster and requires less manual intervention.

-

Improved Yields: Avoiding multiple workup and purification steps can lead to higher overall yields of the final pyrazole product.

-

Operational Simplicity: The entire reaction sequence is carried out in a single pot, simplifying the experimental setup and reducing solvent waste.

-

Access to Diverse Scaffolds: This method allows for the facile combination of a wide variety of carboxylic acids and ketones, enabling the rapid generation of diverse pyrazole libraries for screening and lead optimization.

Mechanistic Insights: The "Why" Behind the One-Pot Synthesis

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and adapting the protocol to new substrates.

Stage 1: TFAA/TfOH-Mediated Formation of the β-Diketone

The first critical step is the acylation of a ketone with a carboxylic acid. Carboxylic acids themselves are not sufficiently electrophilic to directly acylate a ketone enolate. Therefore, an activation step is necessary. This is elegantly achieved using a combination of trifluoroacetic anhydride (TFAA) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[1][2][3]

The proposed mechanism for this transformation is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with trifluoroacetic anhydride (TFAA) to form a mixed anhydride, specifically an acyl trifluoroacetate. This mixed anhydride is a much more potent acylating agent than the parent carboxylic acid.[4]

-

Enolization of the Ketone: Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, catalyzes the enolization of the ketone, increasing the nucleophilicity of the α-carbon.[1]

-

C-Acylation: The enol form of the ketone then attacks the electrophilic carbonyl carbon of the acyl trifluoroacetate, leading to the formation of the β-diketone and trifluoroacetic acid (TFA) as a byproduct. The strong acidity of TfOH is crucial for protonating the acyl trifluoroacetate, further enhancing its electrophilicity.[2]

Caption: Workflow for the in-situ formation of the β-diketone intermediate.

Stage 2: The Knorr Pyrazole Synthesis

With the β-diketone formed in situ, the reaction mixture is then treated with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine). This initiates the second stage of the one-pot synthesis, the well-established Knorr pyrazole synthesis.[5][6][7]

The mechanism of the Knorr synthesis in this context proceeds as follows:

-

Initial Condensation: One of the nitrogen atoms of the hydrazine, typically the more nucleophilic and less sterically hindered one in the case of substituted hydrazines, attacks one of the carbonyl groups of the β-diketone.[8] This is often followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[9]

Caption: The Knorr pyrazole synthesis transforms the β-diketone into the final pyrazole.

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Anhydrous solvents and reagents are recommended for the β-diketone formation step to minimize side reactions.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from a Carboxylic Acid and a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid (1.0 mmol, 1.0 equiv)

-

Ketone (1.0 mmol, 1.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (3.0-6.0 mmol, 3.0-6.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (0.25-0.5 mmol, 0.25-0.5 equiv)

-

Hydrazine hydrate or substituted hydrazine (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

β-Diketone Formation:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the ketone (1.0 mmol).

-

Dissolve the starting materials in anhydrous dichloromethane (5-10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) (3.0-6.0 mmol) to the stirred solution.

-

Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.25-0.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials and formation of the β-diketone intermediate.

-

-

Pyrazole Synthesis (Knorr Cyclization):

-

Cool the reaction mixture back to 0 °C.

-

Slowly add the hydrazine derivative (1.2-1.5 mmol) to the reaction mixture. Caution: This addition may be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Substrate Scope and Data Presentation

The TFAA/TfOH-mediated one-pot pyrazole synthesis has been shown to be effective for a range of substrates.[5] Generally, both aromatic and aliphatic carboxylic acids can be used. A variety of aryl methyl ketones are also suitable coupling partners. The following table provides a summary of representative examples.

| Entry | Carboxylic Acid (R¹) | Ketone (R²-CO-CH₃) | Hydrazine (R⁴-NHNH₂) | Product | Yield (%) |

| 1 | Acetic Acid | Acetophenone | Phenylhydrazine | 1,3-Diphenyl-5-methyl-1H-pyrazole | 85 |

| 2 | Propionic Acid | Acetophenone | Hydrazine hydrate | 3-Ethyl-5-phenyl-1H-pyrazole | 78 |

| 3 | Benzoic Acid | Acetophenone | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | 92 |

| 4 | 4-Chlorobenzoic Acid | Acetophenone | Phenylhydrazine | 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole | 88 |

| 5 | Acetic Acid | 4'-Methoxyacetophenone | Phenylhydrazine | 3-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole | 82 |

| 6 | Cyclohexanecarboxylic Acid | Acetophenone | Hydrazine hydrate | 3-Cyclohexyl-5-phenyl-1H-pyrazole | 75 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the β-diketone intermediate will show a new spot on TLC with a different Rf value than the starting materials. The subsequent conversion to the pyrazole will result in the disappearance of the β-diketone spot and the appearance of the final product spot.

The identity and purity of the final product should always be confirmed by spectroscopic methods. ¹H NMR spectroscopy is particularly useful for confirming the structure of the pyrazole, with characteristic signals for the pyrazole ring protons and the substituents. Mass spectrometry will confirm the molecular weight of the desired product.

Conclusion and Future Outlook

The one-pot synthesis of pyrazoles from carboxylic acids represents a significant advancement in synthetic efficiency. By leveraging the power of in-situ intermediate formation, this methodology provides a rapid, versatile, and high-yielding route to a privileged class of heterocyclic compounds. The operational simplicity and broad substrate scope make this an attractive method for both academic research and industrial applications in drug discovery and development. Further exploration of this methodology, including the development of enantioselective variants and its application to the synthesis of complex natural products and pharmaceuticals, will undoubtedly continue to expand the synthetic chemist's toolkit for accessing these valuable molecules.

References

-

Kim, J. K., Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 10, 2270–2278. [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1645–1652. [Link]

-

Lehrich, S. W., Mahrholdt, J., Korb, M., Hildebrandt, A., Swarts, J. C., & Lang, H. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules, 24(9), 1647. [Link]

-

Yamabe, S., & Yamamoto, N. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Kim, J. K., & Kovalev, V. V. (2015). Pyrazoles: ‘one-pot’ syntheses from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(3), 633-641. [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Acylation of Ketones with Acid Chlorides. A General and Practical One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

J&K Scientific. (2023). Knorr Pyrazole Synthesis. [Link]

-

Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Chem Help ASAP. (2021). Knorr Pyrazole Synthesis. [Link]

-

YouTube. (2019). synthesis of pyrazoles. [Link]

-

Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

-

Organic Reactions. (2023). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. [Link]

-

Shokova, E. A., & Kovalev, V. V. (2018). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 54(10), 1545-1551. [Link]

-

Kim, J. K., Shokova, E. A., & Kovalev, V. V. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 10, 2270-2278. [Link]

-

Piórkowska, E., & Rachoń, J. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(11), 3326. [Link]

Sources

- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid using HPLC-UV and LC-MS/MS

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery and development. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] Accurate determination of this analyte is critical for process monitoring, quality control, and pharmacokinetic studies. We present two primary analytical protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Both methods are designed for high-throughput analysis and are accompanied by a complete validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[2][3]

Introduction and Analyte Overview

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of N-heterocycles.[4] The pyrazole ring is a versatile scaffold found in numerous pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[5][6] The presence of a carboxylic acid moiety, a bromine atom, and an ethyl group provides multiple points for synthetic modification, making it a valuable intermediate.[7] Consequently, a reliable analytical method to quantify this compound is essential for ensuring the quality of raw materials, monitoring reaction progress, and evaluating the purity of final products.[8][9]

Analyte Properties:

-

Chemical Structure:

(Note: Image is a representative structure for visualization purposes)

(Note: Image is a representative structure for visualization purposes) -

Molecular Formula: C₆H₇BrN₂O₂

-

Molecular Weight: 235.04 g/mol

-

Key Features: Aromatic pyrazole core, acidic carboxylic acid group, halogen substituent. These features dictate the choice of analytical conditions.

Strategic Selection of Analytical Methods

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix.

-

Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for quality control and routine analysis. The pyrazole ring system contains a chromophore that absorbs UV light, allowing for direct detection. This method is cost-effective, robust, and suitable for quantifying the analyte in relatively clean samples such as bulk drug substances or during synthesis monitoring. A C18 column is ideal for retaining this moderately polar compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma for pharmacokinetic studies) or for detecting trace-level impurities, LC-MS/MS is the gold standard.[10] It provides structural confirmation and can distinguish the analyte from co-eluting compounds with identical masses through fragmentation patterns in Multiple Reaction Monitoring (MRM) mode.[11]

Primary Method: RP-HPLC with UV Detection

This protocol provides a robust method for the quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in bulk material and process samples.

Principle of the Method

The analyte is separated on a reverse-phase C18 column where it is retained based on its hydrophobic interactions. The mobile phase consists of an acidified aqueous component and an organic modifier. The acidic pH is critical; it ensures the carboxylic acid group remains protonated (-COOH), preventing its ionization to the carboxylate (-COO⁻). This un-ionized form is more hydrophobic, leading to consistent retention, improved peak shape, and reproducible quantification. Detection is achieved by monitoring the UV absorbance of the pyrazole chromophore.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, and pipettes.

-

HPLC-grade Acetonitrile, Methanol, and water.

-

Phosphoric acid or Trifluoroacetic acid (TFA).

-

Reference standard of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (>99% purity).

Preparation of Solutions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Chromatographic Conditions:

| Parameter | Recommended Setting | Causality and Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for retaining moderately polar compounds. Provides a good balance of resolution, efficiency, and backpressure. |

| Mobile Phase | Gradient: 0-15 min, 30-70% B; 15-17 min, 70-30% B | A gradient elution ensures the analyte is eluted with a good peak shape while cleaning the column of more hydrophobic impurities post-elution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry by reducing mobile phase viscosity. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |

| Detection | UV at 230 nm | The pyrazole ring exhibits strong absorbance in this region, providing good sensitivity. A photodiode array (PDA) detector can be used to confirm peak purity. |

| Run Time | 20 minutes | Allows for elution of the analyte and re-equilibration of the column. |

HPLC-UV Workflow Diagram

Caption: Workflow for HPLC-UV quantification.

Advanced Method: LC-MS/MS

This protocol is optimized for high sensitivity and is ideal for complex matrices where specificity is paramount.

Principle of the Method

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray Ionization (ESI) is used to generate gas-phase ions. Given the acidic nature of the analyte, ESI in negative mode is highly efficient, forming the deprotonated molecule [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, eliminating matrix interference and providing superior sensitivity.[10]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

LC conditions are similar to HPLC-UV, but the mobile phase modifier must be volatile.

-

Mobile Phase A: 0.1% Formic Acid in Water.[12]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

-

An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

Mass Spectrometry Conditions (Hypothetical):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, maximizing signal intensity. |

| Precursor Ion (Q1) | m/z 234.0 | Corresponds to the [M-H]⁻ of the most abundant bromine isotope (⁷⁹Br). Monitoring m/z 236.0 confirms the bromine isotopic pattern. |

| Product Ions (Q3) | e.g., m/z 189.9 (Loss of COOH), m/z 155.0 (Further fragmentation) | These transitions must be optimized by direct infusion of the standard. The most intense, stable fragment is used for quantification (quantifier), and a second for confirmation (qualifier). |

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |

| Dwell Time | 100 ms | Balances the number of data points across the peak with signal-to-noise ratio. |

LC-MS/MS Workflow Diagram

Caption: Workflow for LC-MS/MS quantification.

Method Validation Protocol (ICH Q2(R2))

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[13][14][15] The following parameters must be assessed.[16]

Validation Parameters and Procedures

-

Specificity: Analyze blank samples (diluent, matrix) to ensure no interfering peaks are present at the analyte's retention time. For HPLC-UV, use a PDA detector to check peak purity. For LC-MS/MS, specificity is demonstrated by the unique MRM transition.

-

Linearity and Range: Analyze calibration standards at a minimum of five concentrations. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.

-

Accuracy (% Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

-

Precision (% RSD):

-

Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

-

-

Limit of Quantitation (LOQ) and Detection (LOD): Determined based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3. The LOQ must be verified for acceptable accuracy and precision.

-

Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Summary of Acceptance Criteria

| Parameter | Acceptance Criterion |

| Specificity | No interference at the analyte retention time. |

| Linearity (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0 – 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOQ | S/N ≥ 10 with acceptable precision and accuracy. |

| Robustness | Results are unaffected by minor parameter changes. |

Method Validation Workflow Diagram

Caption: Sequential workflow for analytical method validation.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide the scientific community with robust, reliable, and scalable tools for the quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. The HPLC method is ideal for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding applications in complex matrices. Adherence to the outlined validation protocol will ensure that the data generated is accurate, precise, and fit for regulatory purposes, thereby supporting the development of novel pyrazole-based pharmaceuticals.

References

-

American Chemical Society. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

-

DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

-

International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Available at: [Link]

-

ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

-

University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

-

World Intellectual Property Organization. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 9. particle.dk [particle.dk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. database.ich.org [database.ich.org]

- 15. fda.gov [fda.gov]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols for Efficacy Testing of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid Derivatives

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive guide for developing and executing a strategic series of assays to elucidate the therapeutic potential of novel 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives. We present a tiered screening approach, beginning with broad phenotypic assays to establish general efficacy and progressing to specific biochemical and cell-based assays to identify molecular targets and elucidate mechanisms of action. This guide is designed to provide both the "how" and the "why" behind each protocol, ensuring scientific integrity and enabling researchers to generate robust, reproducible data.

Introduction: The Rationale for a Targeted Assay Cascade

The therapeutic promise of pyrazole-based compounds is well-documented, with many derivatives functioning as potent enzyme inhibitors.[1] Specifically, substituted pyrazoles have shown significant activity as inhibitors of protein kinases crucial to cancer progression and as antibacterial agents targeting essential enzymes. Given the known antimicrobial and antioxidant potential of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a logical starting point for efficacy testing is to explore its potential in oncology and infectious disease.[2]

A hierarchical or "cascade" approach to assay development is the most efficient and scientifically rigorous method for characterizing novel compounds. This strategy utilizes high-throughput, cost-effective primary screens to identify general bioactivity, followed by more complex, target-specific secondary and tertiary assays to deconvolute the mechanism of action. This ensures that resources are focused on the most promising derivatives and that a comprehensive biological profile is constructed.

Our proposed workflow begins with parallel primary screens for antimicrobial and anticancer activity. Positive "hits" from these screens are then advanced to biochemical assays against highly probable molecular targets based on the pyrazole scaffold's known pharmacology: key protein kinases (VEGFR2, JAK2) and bacterial DNA gyrase. Finally, we detail cell-based assays to explore the downstream cellular consequences of target engagement, such as impacts on cell viability and cell cycle progression.

Figure 1: Proposed assay cascade for evaluating novel pyrazole derivatives.

Primary Screening: Establishing Bioactivity

The initial goal is to determine if the 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives possess any significant biological activity in two key therapeutic areas. We employ standardized, robust, and high-throughput compatible assays for this purpose.

Protocol: Antimicrobial Susceptibility via Broth Microdilution

Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This method is quantitative, reproducible, and scalable for screening multiple derivatives against a panel of clinically relevant bacteria.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the compound-containing plate. The final volume in each well should be uniform (e.g., 100 µL).

-

Include appropriate controls:

-

Growth Control: Wells with CAMHB and inoculum only (no compound).

-

Sterility Control: Wells with CAMHB only (no inoculum).

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin).

-

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Data Acquisition and Interpretation:

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

-

A microplate reader can also be used to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

-

Protocol: Anticancer Cytotoxicity via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a robust method for evaluating a compound's cytotoxic or cytostatic effects.[4]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

-

Harvest and count the cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivatives in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the test wells.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

After incubation, carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Secondary Screening: Biochemical Target Identification

For compounds demonstrating promising activity in the primary screens, the next crucial step is to identify their molecular targets. Based on the known pharmacology of pyrazole derivatives, we propose focused biochemical assays.

Protocol: Kinase Inhibition Assay (VEGFR2/JAK2)

Scientific Rationale: Many pyrazole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, while Janus Kinase 2 (JAK2) is involved in signaling pathways that promote cell proliferation.[7] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Dilute the purified recombinant human VEGFR2 or JAK2 enzyme and the specific peptide substrate in the reaction buffer.

-

Prepare ATP solution in the reaction buffer. The concentration should ideally be at or near the Km value for the specific kinase to sensitively detect competitive inhibitors.

-

-

Assay Procedure (in a 96- or 384-well plate):

-

Add the pyrazole derivative at various concentrations to the assay wells.

-

Add the diluted kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction and quantify the amount of ATP consumed or product (phosphorylated substrate) formed. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used, which typically generate a luminescent or fluorescent signal.

-

The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Protocol: Bacterial DNA Gyrase Inhibition Assay

Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[8] This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, ATP), relaxed plasmid DNA (e.g., pBR322), and purified E. coli DNA gyrase enzyme.

-

Dispense the reaction mix into microcentrifuge tubes.

-

Add the pyrazole derivatives at various concentrations to the tubes. Include a known gyrase inhibitor (e.g., Novobiocin) as a positive control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

-

Interpretation:

-

In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form by the gyrase.

-

An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The degree of inhibition can be quantified by densitometry of the DNA bands.

-